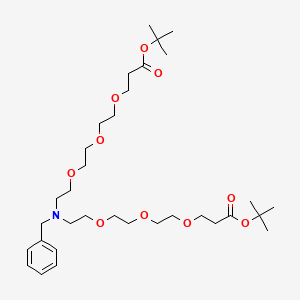

Benzyl-N-bis(PEG3-Boc)

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Branched Linkers

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely utilized in pharmaceutical and biotechnological applications. chempep.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance their solubility, prolong their circulation time in the body, and reduce their immunogenicity. chempep.com

PEG linkers, which are PEG chains with reactive functional groups at their ends, serve as molecular bridges to connect different molecules. These linkers can be linear or branched. axispharm.com While linear PEG linkers consist of a single PEG chain, branched PEGs feature multiple PEG chains radiating from a central core. axispharm.com This branched architecture provides increased steric hindrance and can offer superior solubility compared to their linear counterparts. axispharm.com Benzyl-N-bis(PEG3-Boc) is a prime example of a branched PEG linker, with its two PEG3 arms providing a defined spatial arrangement for molecular assembly. axispharm.com

Role of Benzyl-N-bis(PEG3-Boc) as a Key Intermediate in Complex Molecular Architectures

The unique trifunctional nature of Benzyl-N-bis(PEG3-Boc)—a central protected amine and two protected terminal groups—makes it a highly versatile intermediate for building complex molecules. After deprotection of the terminal Boc groups, the resulting functional groups can be conjugated to various molecules of interest, such as targeting ligands, therapeutic agents, or imaging probes. Subsequently, the benzyl (B1604629) group protecting the central amine can be removed to allow for further chemical modification at this central point.

This stepwise approach enables the precise and controlled assembly of multi-component systems. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), Benzyl-N-bis(PEG3-Boc) can serve as a core scaffold to link a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. medchemexpress.commedchemexpress.commedchemexpress.com

Overview of Protecting Group Strategies Relevant to Amine and Ester Functionalities in PEGylated Compounds

The synthesis of complex molecules often requires the temporary "masking" of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which can be selectively installed and removed under specific conditions. organic-chemistry.org

In the context of Benzyl-N-bis(PEG3-Boc), two key protecting groups are employed:

Benzyl (Bn) group: This group protects the central tertiary amine. The benzyl group is stable under a wide range of reaction conditions but can be selectively removed through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). broadpharm.commedchemexpress.com This method is generally mild and does not affect other common functional groups. medchemexpress.com

tert-Butyloxycarbonyl (Boc) group: The Boc group protects the terminal ends of the PEG chains. researchgate.net It is a widely used protecting group for amines, forming a carbamate (B1207046) that is stable to many reagents but can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA). medchemexpress.comresearchgate.net

The use of these two distinct protecting groups, which can be removed under different conditions, is an example of an orthogonal protecting group strategy . organic-chemistry.org This strategy allows for the selective deprotection and reaction of one part of the molecule while the other remains protected, providing a high degree of control in multistep syntheses. organic-chemistry.org

Significance of Benzyl-N-bis(PEG3-Boc) in the Development of Targeted Molecular Systems and Bioconjugates

The structural features of Benzyl-N-bis(PEG3-Boc) make it particularly significant for the creation of targeted molecular systems and bioconjugates. The branched PEG chains enhance the water solubility and pharmacokinetic properties of the final conjugate, which is crucial for in vivo applications.

The ability to attach two different or identical molecules to the ends of the PEG arms allows for the construction of multivalent systems. Multivalency, the simultaneous binding of multiple ligands to a target, can lead to a significant increase in binding affinity and specificity. This is a key advantage in the design of targeted therapies that aim to selectively act on diseased cells or tissues while minimizing effects on healthy ones.

Furthermore, the central amine, once deprotected, provides an additional point for conjugation. This allows for the attachment of a third functional moiety, such as a fluorescent dye for imaging, a drug molecule for therapy, or a molecule that enhances cellular uptake. This modularity is highly desirable in the development of sophisticated theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.

Chemical and Physical Properties of Benzyl-N-bis(PEG3-Boc)

| Property | Value | Reference |

| Molecular Formula | C33H57NO10 | medchemexpress.combldpharm.com |

| Molecular Weight | 627.81 g/mol | medchemexpress.combldpharm.com |

| Appearance | Varies; may be a solid or oil | |

| Solubility | Soluble in many organic solvents | |

| Purity | Typically ≥95% |

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHNLSMJCAWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl N Bis Peg3 Boc and Analogous Scaffolds

Strategies for the Construction of the N-Benzyl-bis(PEG3) Core

Amination and Alkylation Approaches for Branch Point Formation

The formation of the tertiary amine core, N-Benzyl, is typically achieved through N-alkylation methodologies. A common and direct approach is the dialkylation of benzylamine (B48309) with a suitable PEG3 electrophile. For instance, reacting benzylamine with two equivalents of a PEG3 chain terminated with a good leaving group, such as a tosylate or a halide, under basic conditions would yield the desired branched structure.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a more atom-economical and environmentally friendly approach. nih.govfu-berlin.de This method allows for the direct coupling of benzyl (B1604629) alcohol with an amine using a catalyst, often a transition metal complex. nih.govnih.gov In a potential pathway analogous to this, benzyl alcohol could be coupled with a pre-formed bis(PEG3)-amine. The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer. nih.gov Various catalysts, including those based on nickel, iridium, and cobalt, have been shown to be effective for N-alkylation of amines with alcohols. nih.govnih.govrsc.org The choice of catalyst and reaction conditions is crucial to prevent overalkylation and other side reactions. nih.gov

Another powerful strategy is reductive amination. This would involve the reaction of benzaldehyde (B42025) with a bis(PEG3)amine in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced to the tertiary amine. This method is highly versatile and can be applied to a wide range of aldehydes and amines.

Iterative Polyether Synthesis Techniques for PEG Chain Elongation

The synthesis of monodisperse, or discrete, PEG chains (dPEGs) like the PEG3 units in the target molecule is essential for ensuring structural homogeneity. Unlike the production of polydisperse PEGs via polymerization of ethylene (B1197577) oxide, the synthesis of dPEGs requires a stepwise approach. nih.gov This iterative process allows for the precise addition of ethylene glycol units, resulting in a product with a defined molecular weight and structure. d-nb.info

A prevalent method for PEG chain elongation is the Williamson ether synthesis. This approach involves the reaction of a PEG alcohol with a halo- or tosyloxy-terminated PEG unit in the presence of a base. To build a PEG3 chain, one could start with a protected ethylene glycol monomer and iteratively add ethylene glycol units in a three-step cycle for each addition: deprotection of the alcohol, activation of the newly revealed hydroxyl group (e.g., tosylation), and subsequent coupling with another protected PEG monomer.

Recent advancements have focused on more efficient one-pot procedures. nih.govd-nb.info These methods often utilize base-labile protecting groups, which can be removed under the same basic conditions required for the subsequent Williamson ether formation, streamlining the synthesis and reducing the need for intermediate purification steps. nih.govd-nb.info The choice of protecting groups is critical to ensure that they are stable during the coupling reaction but can be removed efficiently without affecting other parts of the molecule. d-nb.info

Incorporation and Role of tert-Butoxycarbonyl (Boc) Protecting Groups

Protecting groups are fundamental in multi-step organic synthesis, preventing reactive functional groups from participating in unwanted side reactions. wikipedia.org In the context of Benzyl-N-bis(PEG3-Boc), the tert-butoxycarbonyl (Boc) group serves as a temporary shield for a primary amine, which is presumably at the terminus of each PEG3 chain. The Boc group is widely used due to its ease of introduction and its stability under a variety of conditions, yet it can be readily removed under acidic conditions. tandfonline.comtandfonline.combroadpharm.com

Selective Boc Protection Protocols for Amine Moieties

The introduction of the Boc group onto the terminal amines of the bis(PEG3) chains is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. tandfonline.comtandfonline.com This reaction is often performed in the presence of a base, although catalyst-free methods have also been developed. tandfonline.comresearchgate.net

A variety of reaction conditions can be employed for N-Boc protection. Traditional methods may use bases like triethylamine (B128534) (Et₃N), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com However, these can sometimes lead to the formation of side products. tandfonline.com To improve the efficiency and environmental footprint of the reaction, alternative systems have been explored. For example, using polyethylene (B3416737) glycol (PEG) itself as a reaction medium has been shown to be an efficient and recyclable option for the chemoselective transformation of amines to their N-Boc derivatives at room temperature. tandfonline.comtandfonline.com Other protocols utilize Lewis acids or heterogeneous catalysts to achieve the transformation under mild conditions. researchgate.net The choice of protocol depends on the specific substrate and the desired scale of the reaction.

Efficiency and Yield Considerations in Boc Derivatization

The efficiency of Boc protection is generally high, with many protocols reporting good to excellent yields. tandfonline.comtandfonline.comresearchgate.net The reaction is often clean, and the product can be isolated with simple workup procedures. The use of PEG-400 as a reaction medium for the N-Boc protection of various amines with (Boc)₂O has demonstrated high yields, often exceeding 90%, with short reaction times. tandfonline.comtandfonline.com

Below is a table summarizing typical yields for the Boc protection of various amines, illustrating the general efficiency of the process.

| Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Aniline | (Boc)₂O, PEG-400, Room Temp. | 95 | tandfonline.com, tandfonline.com |

| Benzylamine | (Boc)₂O, PEG-400, Room Temp. | 96 | tandfonline.com |

| Glycine methyl ester | (Boc)₂O, PEG-400, Room Temp. | 94 | tandfonline.com |

| Pyrrolidine | (Boc)₂O, PEG-400, Room Temp. | 93 | tandfonline.com |

Orthogonal Protecting Group Chemistry for Multi-functionalization

In the synthesis of complex, multi-functional molecules, the concept of orthogonal protection is paramount. wikipedia.orgiris-biotech.de Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, specific conditions without affecting the others. iris-biotech.de This allows for the selective deprotection and subsequent modification of different functional groups within the same molecule. wikipedia.org

The Benzyl-N-bis(PEG3-Boc) scaffold is an excellent example where orthogonal chemistry can be applied. The Boc groups are labile to acid, while the N-benzyl group is typically removed under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst). broadpharm.com This orthogonality allows for two distinct synthetic routes:

Selective removal of the Boc groups: Treatment with an acid like trifluoroacetic acid (TFA) would deprotect the terminal amines of the PEG chains, leaving the N-benzyl group intact. This would expose two primary amines for further functionalization, such as conjugation to other molecules.

Selective removal of the N-benzyl group: Hydrogenolysis would cleave the N-benzyl group, revealing a secondary amine at the branch point while leaving the Boc-protected terminal amines untouched. This central secondary amine could then be modified.

A common orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de In a more complex analogue of the target molecule, one PEG arm could be terminated with a Boc-protected amine and the other with an Fmoc-protected amine. This would allow for the sequential deprotection and differential functionalization of each arm of the scaffold, enabling the construction of highly complex and precisely defined molecular architectures.

Benzyl Group Protection Strategies in Amine Synthesis

The benzyl (Bn) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. wikipedia.orghighfine.com It consists of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group. nrochemistry.com Its installation and removal are generally straightforward, making it a reliable choice for multistep synthetic pathways. highfine.com

Two primary methods are commonly employed for the introduction of a benzyl group onto an amine:

Alkylation: This is the most common method, involving the reaction of the amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. highfine.comfishersci.co.uk The base, typically potassium carbonate, neutralizes the hydrogen halide formed during the reaction, driving the formation of the N-benzyl derivative. fishersci.co.uk

Reductive Amination: An alternative strategy involves the reaction of the amine with benzaldehyde to form an imine, which is then reduced in situ to the corresponding benzyl amine. highfine.comfishersci.co.uk Common reducing agents for this transformation include sodium cyanoborohydride. fishersci.co.uk

The key advantage of the benzyl group is its selective removal. Deprotection is typically achieved through catalytic hydrogenolysis. nrochemistry.comfishersci.co.uk This process involves reacting the protected amine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon), which cleaves the carbon-nitrogen bond, releasing the free amine and toluene (B28343) as a byproduct. nrochemistry.com This method is mild and selective, leaving many other functional groups, including the Boc (tert-butyloxycarbonyl) group present in Benzyl-N-bis(PEG3-Boc), intact.

| Protection Method | Reagents | Deprotection Method | Reagents |

| N-Alkylation | Benzyl halide (e.g., Bn-Br), Base (e.g., K₂CO₃) fishersci.co.uk | Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) fishersci.co.uk |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₃CN) highfine.comfishersci.co.uk | Oxidation | O₂/t-BuOK, I₂/Cs₂CO₃, DIAD highfine.com |

| Reduction | Na/NH₃(l), LiAlH₄ highfine.com |

Sequential Protecting Group Installation Methodologies

In the synthesis of complex molecules like Benzyl-N-bis(PEG3-Boc), which contains multiple reactive sites, the order of chemical transformations is paramount. This is managed through the use of orthogonal protecting groups—groups that can be selectively removed under distinct reaction conditions without affecting others in the same molecule. organic-chemistry.org This strategy allows for the sequential modification of different functional groups.

The structure of Benzyl-N-bis(PEG3-Boc) employs two common orthogonal protecting groups:

Benzyl (Bn) group: Protecting the central nitrogen atom. As discussed, it is stable to both acidic and basic conditions but is readily cleaved by hydrogenolysis. fishersci.co.uk

tert-Butoxycarbonyl (Boc) group: Protecting the terminal ends of the polyethylene glycol (PEG) chains. The Boc group is a carbamate (B1207046) that is stable to a wide range of conditions but is specifically designed to be labile under acidic conditions (e.g., using trifluoroacetic acid, TFA). fishersci.co.ukorganic-chemistry.org

This orthogonality is crucial for the utility of scaffolds like Benzyl-N-bis(PEG3-Boc). For instance, a synthetic plan might require the removal of the Boc groups to reveal the underlying functional groups (in this case, likely carboxylic acids or amines after further steps) for a subsequent reaction. organic-chemistry.org This can be achieved by treating the molecule with acid, leaving the benzyl-protected amine untouched. organic-chemistry.org Conversely, if the central amine needs to be deprotected for a reaction, catalytic hydrogenolysis can be performed to remove the benzyl group while the Boc groups at the periphery remain stable. fishersci.co.uk This ability to selectively unmask specific reactive sites is fundamental in the construction of complex, multi-functionalized molecules. total-synthesis.com

Purification Techniques in the Synthesis of PEGylated Compounds

The synthesis of PEGylated molecules often results in a complex mixture containing the desired product alongside unreacted starting materials, excess PEG reagents, and various side products. Therefore, effective purification is a critical step to isolate the target compound in a substantially homogeneous form. google.com A variety of techniques are employed, chosen based on the physicochemical properties of the target molecule and the impurities to be removed. nih.gov

Chromatographic Separation Methods for Intermediates and Final Products

Chromatography is a cornerstone of purification in the synthesis of PEGylated compounds, exploiting differences in properties like size, charge, and hydrophobicity between the desired product and impurities. waters.commdpi.com

Size Exclusion Chromatography (SEC): This technique, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (size). Since PEGylation significantly increases the size of a molecule, SEC is highly effective at separating PEGylated products from smaller, unreacted precursors and low molecular weight by-products. nih.govresearchgate.net

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the surface charges of a molecule, altering its interaction with the charged stationary phase of the chromatography column. nih.gov This change in electrostatic interaction allows for the effective separation of molecules with different degrees of PEGylation. google.comnih.gov

Reversed-Phase Chromatography (RPC): RPC separates molecules based on differences in hydrophobicity. It is widely used for the purification of peptides and small molecules. nih.gov The PEG chain itself can influence the retention time in RPC, with longer PEG chains sometimes leading to increased retention. nih.gov This method can be sensitive enough to separate positional isomers of PEGylated conjugates.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on interactions with a hydrophobic stationary phase under high salt conditions. It can serve as a complementary technique to IEX, offering an alternative method for purifying PEGylated compounds that may be difficult to separate by other means. nih.gov

| Chromatographic Method | Principle of Separation | Primary Application for PEGylated Compounds |

| Size Exclusion (SEC) | Hydrodynamic Volume / Size | Removing unreacted PEG and non-PEGylated starting materials. nih.govresearchgate.net |

| Ion Exchange (IEX) | Net Surface Charge | Separating products with different degrees of PEGylation. google.comnih.gov |

| Reversed-Phase (RPC) | Hydrophobicity | High-resolution separation, including positional isomers. nih.gov |

| Hydrophobic Interaction (HIC) | Hydrophobicity (in high salt) | Polishing and purification when IEX is less effective. nih.gov |

Precipitation and Dialysis Techniques for Polymeric Compound Purification

Alongside chromatography, other techniques based on molecular size are commonly used, particularly for larger polymeric compounds.

Dialysis and Diafiltration: These are membrane-based separation processes that rely on differences in molecular weight. The reaction mixture is placed in a semipermeable membrane with a specific molecular weight cut-off (MWCO). Smaller impurities and unreacted reagents can pass through the membrane's pores into a surrounding buffer (dialysate), while the larger, desired PEGylated product is retained. nih.gov This technique is very effective for removing small molecules from a solution of a large polymer. nih.gov

Precipitation: This technique can be used to selectively precipitate either the product or impurities from the solution. In some cases, adding a specific salt can induce the phase separation and precipitation of PEGylated molecules, which can then be collected. mdpi.com Methods such as salting out, ultrafiltration, and lyophilization can be used to recover the substance of interest from the solution after a purification step. google.com

These methods are often used as initial bulk purification steps to remove significant amounts of impurities before a final polishing step using high-resolution chromatography. nih.gov

Chemical Reactivity and Functional Group Transformations of Benzyl N Bis Peg3 Boc

Selective Deprotection of the Boc Groups

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in various conditions and its susceptibility to removal under acidic conditions. nih.govacsgcipr.org

Acid-Labile Deprotection Mechanisms and Conditions

The removal of a Boc group is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com

Commonly employed acidic conditions for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol. nih.govfishersci.co.ukyoutube.com The reaction is generally fast and proceeds at room temperature. fishersci.co.uk Due to the generation of the reactive tert-butyl cation, which can cause side reactions like alkylation of nucleophilic residues (e.g., tryptophan or methionine), scavengers such as anisole, cresol, or thiophenol are sometimes added to the reaction mixture. acsgcipr.orgtotal-synthesis.com

While acid-based methods are prevalent, other strategies for N-Boc deprotection have been developed, including the use of Lewis acids, metal catalysts, and thermal conditions. nih.govacsgcipr.orgyoutube.com For instance, thermal deprotection can be carried out in solvents like trifluoroethanol or methanol at elevated temperatures, offering an acid-free alternative. acs.org

Table 1: Common Conditions for Acid-Labile Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp, 1-2 h | Most common method; scavengers may be needed. fishersci.co.ukcommonorganicchemistry.comjk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 4M HCl in Dioxane, Room Temp, 1-4 h | Product is isolated as the hydrochloride salt. nih.gov |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene (B28343), Methanol | Stoichiometric or excess acid, RT to reflux | Product is isolated as the tosylate salt. acs.org |

| Oxalyl Chloride | Methanol | 3 equivalents, Room Temp, 1-4 h | A mild method for deprotection. nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous | - | An alternative to TFA or HCl. nih.gov |

Chemoselectivity Considerations in Boc Removal in the Presence of Other Protecting Groups

A key challenge in complex molecule synthesis is the selective removal of one protecting group without affecting others. acs.org The Boc group is highly sensitive to acid, which often allows for its selective cleavage in the presence of other acid-labile groups. acsgcipr.org For example, the N-Boc group can typically be removed while leaving more robust groups like benzyl (B1604629) (Bn) ethers or esters intact, as these usually require harsher deprotection conditions such as hydrogenolysis or strong Lewis acids.

However, achieving selectivity between groups with similar acid lability, such as a Boc group and a tert-butyl (t-Bu) ester, can be difficult. acs.orgreddit.com In such cases, fine-tuning of the reaction conditions is critical. Milder acidic conditions or the use of specific Lewis acids can sometimes achieve the desired chemoselectivity. For instance, reagents like zinc bromide (ZnBr₂) have been shown to selectively cleave secondary N-Boc groups over primary ones, and montmorillonite K10 clay can selectively remove aromatic N-Boc groups while leaving aliphatic ones untouched. jk-sci.com Bismuth(III) trichloride has also been used for the selective deprotection of N-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters. researchgate.net

Deprotection of the Benzyl Amine Protecting Group

The benzyl (Bn) group is another widely used protecting group for amines, valued for its stability under a wide range of synthetic conditions. acs.org Its removal is most commonly achieved through catalytic hydrogenolysis.

Hydrogenolysis Protocols for Benzyl Removal

Catalytic hydrogenolysis is the standard method for N-debenzylation. fishersci.co.uk This reaction involves the cleavage of the carbon-nitrogen bond by hydrogen gas in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C). tandfonline.com The reaction is usually carried out in solvents like methanol, ethanol, or tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere (e.g., a hydrogen balloon). tandfonline.comjk-sci.com In some cases, particularly for stubborn debenzylations, a combination of catalysts like Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst) can be more effective than either catalyst alone. tandfonline.com

A significant challenge with the hydrogenolysis of N-benzyl amines is that the amine products can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity. acs.orgnih.gov This can sometimes necessitate high pressures or temperatures to complete the reaction. acs.org

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method uses a hydrogen donor molecule in conjunction with the palladium catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium formate, cyclohexene, or 2-propanol. cdnsciencepub.comrsc.orgacs.org This approach can be more convenient and rapid, avoiding the need for specialized hydrogenation equipment. rsc.orgorganic-chemistry.org

Table 2: Common Protocols for Benzyl Group Hydrogenolysis

| Method | Catalyst | Hydrogen Source | Solvent(s) | Notes |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas, balloon or Parr apparatus) | Methanol, Ethanol, THF, Ethyl Acetate | The most common method. tandfonline.comjk-sci.com |

| Catalytic Hydrogenation | Pd(OH)₂/C (Pearlman's catalyst) | H₂ (gas) | Methanol, Ethanol | Often more effective for difficult substrates. tandfonline.com |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Avoids the use of H₂ gas; rapid reaction. jk-sci.com |

| Transfer Hydrogenation | Pd/C | Formic Acid | Methanol | A mild and simple method. organic-chemistry.orgacs.orgorganic-chemistry.org |

| Transfer Hydrogenation | Pd/C | Cyclohexene | Ethanol | Effective for peptide synthesis. rsc.org |

Alternative Methods for Benzyl Group Cleavage

While hydrogenolysis is prevalent, several other methods exist for cleaving benzyl groups, which can be useful if the molecule contains other functionalities sensitive to reduction (e.g., alkenes or alkynes). organic-chemistry.org

Oxidative Cleavage: Strong oxidizing agents can cleave the C-N bond. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are sometimes used. acs.orgnih.gov Electrochemical methods are also emerging as a green alternative for oxidative C-N bond cleavage, requiring no metal catalysts or external oxidants. mdpi.com

Dissolving Metal Reduction: The Birch reduction, using sodium or lithium in liquid ammonia, is a powerful method for cleaving benzyl ethers and can also be applied to N-benzyl amines. researchgate.net

Acid-Based Cleavage: Strong Brønsted or Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) can effect debenzylation, though these harsh conditions are often not compatible with other sensitive functional groups. acs.orgnih.gov Acetic acid has been found to facilitate palladium-catalyzed hydrogenolysis in some difficult cases. nih.gov

Subsequent Derivatization of Exposed Amine and Carboxyl Functionalities

Following the successful deprotection of the Boc and benzyl groups, the newly exposed primary amines and any inherent carboxyl functionalities become available for further chemical modification. This allows for the conjugation of various molecules, such as fluorophores, biotin, or other bioactive compounds.

Amine Derivatization: Primary and secondary amines are excellent nucleophiles and can undergo a variety of transformations. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. iu.edu

Amide Coupling: Coupling with carboxylic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amides. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. libretexts.org

Labeling: Reaction with N-Hydroxysuccinimide (NHS) esters of various tags (e.g., fluorophores) is a highly efficient method for labeling primary amines. glenresearch.com

Carboxyl Group Derivatization: Carboxylic acids can be modified to create a range of functional groups, most commonly esters and amides.

Esterification: Reaction with an alcohol under acidic catalysis or with an alkylating agent like a diazoalkane to form an ester. libretexts.org

Amide Formation: Activation of the carboxyl group, often with a carbodiimide like dicyclohexylcarbodiimide (DCC) or EDAC, followed by reaction with a primary or secondary amine, is the most common method for forming an amide bond. nih.gov

Table 3: Common Derivatization Reactions for Exposed Functional Groups

| Functional Group | Reagent Class | Reagent Example(s) | Resulting Functional Group |

| Amine (-NH₂) | Acyl Halide | Acetyl Chloride, Benzoyl Chloride | Amide |

| Amine (-NH₂) | NHS Ester | TAMRA-NHS Ester, Biotin-NHS Ester | Amide |

| Amine (-NH₂) | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDAC/HATU | Amide |

| Amine (-NH₂) | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |

| Carboxylic Acid (-COOH) | Alcohol + Acid Catalyst | Methanol + H₂SO₄ | Ester |

| Carboxylic Acid (-COOH) | Amine + Coupling Agent | Benzylamine (B48309) + DCC/EDAC | Amide |

| Carboxylic Acid (-COOH) | Alkylating Agent | p-Bromophenacyl Bromide (BPB) | Ester |

Amidation Reactions for Conjugation

Amidation reactions are a cornerstone of bioconjugation, enabling the stable linkage of molecules. For derivatives of Benzyl-N-bis(PEG3-Boc) where the terminal PEG3 moieties are carboxylic acids (N-Benzyl-N-bis(PEG3-acid)), these carboxyl groups can be readily activated to undergo amidation with primary amines. broadpharm.com This process is fundamental for attaching the branched linker to proteins, peptides, or other amine-containing biomolecules.

The activation of the terminal carboxylic acids is typically achieved using common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU). broadpharm.com These reagents convert the carboxylic acids into more reactive intermediates that readily couple with primary amines to form stable amide bonds.

For instance, the reaction of N-Benzyl-N-bis(PEG3-acid) with an amine-containing molecule (R-NH₂) in the presence of a coupling agent like EDC proceeds as follows:

N-Benzyl-N-bis(PEG3-COOH)₂ + 2 R-NH₂ --(EDC)--> N-Benzyl-N-bis(PEG3-CONH-R)₂

This transformation is crucial for creating branched structures for applications such as Proteolysis Targeting Chimeras (PROTACs), where the bifunctional nature of the linker is essential. The following table summarizes typical conditions for amidation reactions.

| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| EDC/NHS | DMF | 25 | 12-24 | 75-90 |

| HATU/DIPEA | DMF | 25 | 4-12 | 80-95 |

| HBTU/DIPEA | DMSO | 25 | 6-18 | 78-92 |

Esterification and Other Coupling Reactions

When the terminal functionalities of the PEG chains are hydroxyl groups (N-Benzyl-N-bis(PEG3-OH)), they can undergo esterification reactions with carboxylic acids. This reaction is often catalyzed by an acid or a coupling agent. For example, the esterification of N-Benzyl-N-bis(PEG3-OH) with a carboxylic acid (R-COOH) can be promoted by a catalyst to form a diester. precisepeg.com

N-Benzyl-N-bis(PEG3-OH)₂ + 2 R-COOH --(Catalyst)--> N-Benzyl-N-bis(PEG3-OOC-R)₂

Esterification provides another avenue for conjugating molecules to the branched PEG linker, although the resulting ester bond is generally more susceptible to hydrolysis compared to an amide bond.

Beyond standard amidation and esterification, the terminal functional groups can be modified for other types of coupling reactions. For instance, terminal hydroxyl groups can be converted to tosylates or mesylates, making them good leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, such as azides for click chemistry or thiols for maleimide coupling.

The following table outlines representative conditions for esterification of terminal hydroxyl groups.

| Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Acetic Acid | Sulfuric Acid | Toluene | 110 | 6 |

| Propanoic Acid | DCC/DMAP | Dichloromethane | 25 | 12 |

| Benzoic Acid | EDC/DMAP | Dichloromethane | 25 | 16 |

Reaction Mechanisms at the Linker Termini and Branch Point

The utility of Benzyl-N-bis(PEG3-Boc) as a linker is significantly enhanced by the orthogonal nature of its protecting groups. The Boc and benzyl groups can be selectively removed under different conditions, allowing for stepwise functionalization of the central nitrogen and the PEG termini.

The Boc (tert-butyloxycarbonyl) group is labile to acidic conditions. The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which can be scavenged to prevent side reactions. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine. masterorganicchemistry.com

Mechanism of Boc Deprotection:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

Formation of tert-butyl cation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the deprotected amine.

The benzyl group, on the other hand, is typically removed by catalytic hydrogenolysis. broadpharm.com This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. acsgcipr.org The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the deprotected amine and toluene. researchgate.net This method is generally mild and does not affect the Boc group or many other functional groups, thus providing an orthogonal deprotection strategy. acs.org

Mechanism of Benzyl Deprotection (Hydrogenolysis):

Adsorption: The benzyl group adsorbs onto the surface of the palladium catalyst.

C-N Bond Cleavage: The C-N bond is cleaved through a series of steps involving the palladium catalyst and hydrogen, resulting in the formation of the free amine and toluene.

This orthogonal protection strategy is highly valuable. For example, the terminal groups of the PEG chains can be conjugated to other molecules first. Subsequently, the Boc group can be removed under acidic conditions to expose the secondary amine at the branch point for further functionalization. Alternatively, the benzyl group can be removed via hydrogenolysis to unmask the tertiary amine, leaving the Boc group intact for a later deprotection step. This stepwise deprotection and functionalization capability allows for the precise construction of complex, multifunctional molecular architectures.

Applications in Contemporary Academic Chemical Research

Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins, antibodies, or nucleic acids. The unique architecture of Benzyl-N-bis(PEG3-Boc) makes it a useful tool for creating specific and functional bioconjugates.

After deprotection of the Boc groups to yield the dicarboxylic acid form (N-Benzyl-N-bis(PEG3-acid)), the molecule can be attached to biomolecules. broadpharm.commedchemexpress.com The two terminal carboxylic acid groups can be activated and reacted with primary amines, such as the lysine (B10760008) residues found on the surface of proteins. broadpharm.com This allows for the covalent attachment of the branched PEG structure to a biomolecule.

This strategy can be employed to develop sophisticated research tools. For example, by conjugating this linker to a fluorescent dye and a targeting moiety (like an antibody), one can create a tool for biological imaging. The PEG component helps to improve the solubility and reduce non-specific binding of the resulting conjugate. purepeg.com

The "bis" structure of Benzyl-N-bis(PEG3-Boc), featuring two distinct PEG arms originating from a central nitrogen atom, is inherently branched. This architecture is a foundational element for creating multi-arm or multi-functional PEGylated constructs. After full deprotection (removal of both Boc and benzyl (B1604629) groups), the molecule presents three distinct points for chemical modification: two carboxylic acids and one secondary amine.

This trifunctional core can be used to synthesize Y-shaped or multi-arm structures. For example, two different small molecules or peptides could be attached to the carboxylic acid ends, while a third molecule (or a point of attachment to a larger scaffold) is linked via the central amine. Such multi-arm constructs are valuable in various biological applications, including the development of targeted drug delivery systems where one arm might target a specific cell type, and another carries a therapeutic payload. purepeg.com The PEG chains in these constructs serve to enhance bioavailability and shield the attached molecules from enzymatic degradation. purepeg.com

Research in Polymeric Materials and Nanotechnology

The distinct characteristics of Benzyl-N-bis(PEG3-Boc) make it a valuable component in the development of advanced polymeric materials and in the burgeoning field of nanotechnology.

Integration into Advanced Polymer Architectures for Research

The presence of two PEG3 arms allows for the integration of Benzyl-N-bis(PEG3-Boc) into branched and cross-linked polymer structures. The Boc-protected amine and the benzyl group provide orthogonal handles for sequential modification, enabling the synthesis of polymers with precisely defined architectures and functionalities. In a research context, this facilitates the creation of novel hydrogels, dendrimers, and other complex macromolecules. The PEG chains impart hydrophilicity and biocompatibility to the resulting polymers, which is crucial for their application in biomedical research.

For instance, branched polymers incorporating PEG moieties have been shown to be effective in protein precipitation, a key step in biopharmaceutical downstream processing. The hydrodynamic radius of these branched PEGs is a critical parameter influencing their precipitation efficiency.

Surface Modification of Research Materials for Enhanced Biocompatibility

The modification of material surfaces with PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance biocompatibility. PEGylated surfaces can resist non-specific protein adsorption, which is a primary trigger for foreign body response in vivo. Benzyl-N-bis(PEG3-Boc) can be utilized to introduce a dense layer of PEG chains onto the surface of research materials.

The terminal groups of the PEG chains can be further functionalized to attach bioactive molecules, thereby creating surfaces that can actively interact with their biological environment in a controlled manner. Research has demonstrated that PEGylated surface modification of magnetic nanoparticles significantly improves their biocompatibility, making them suitable for applications such as MRI contrast agents and targeted drug delivery.

Contributions to Ligand and Polypeptide Synthesis Support

In the intricate processes of ligand and polypeptide synthesis, protecting groups and linkers play a pivotal role. Benzyl-N-bis(PEG3-Boc) offers functionalities that are highly advantageous in these synthetic endeavors. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in peptide synthesis, which can be readily removed under acidic conditions. The benzyl group can also serve as a protecting group, often cleaved by hydrogenolysis.

The bifunctional nature of this compound, coupled with the spacing provided by the PEG chains, allows for its use as a versatile linker to conjugate different molecular entities, such as a targeting ligand and a therapeutic agent, in the development of drug delivery systems. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Utilization in Cell Culture Research Models

The development of sophisticated three-dimensional (3D) cell culture models that more accurately mimic the in vivo cellular environment is a major focus in biomedical research. The properties of Benzyl-N-bis(PEG3-Boc) lend themselves to the creation of hydrogel scaffolds for 3D cell culture.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

A ¹H NMR spectrum for Benzyl-N-bis(PEG3-Boc) would be expected to show characteristic signals corresponding to the protons of the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) linkers, and the tert-butoxycarbonyl (Boc) protecting groups. The chemical shifts, integration values, and multiplicity of these signals would be crucial for confirming the presence and connectivity of these structural fragments.

Complementing the ¹H NMR data, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in Benzyl-N-bis(PEG3-Boc) would give rise to a distinct signal, and the chemical shifts of these signals would be indicative of their local electronic environment.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

HRMS would be employed to determine the accurate mass of Benzyl-N-bis(PEG3-Boc) with high precision. This data would be used to calculate the elemental composition of the molecule, providing strong evidence for its chemical formula.

ESI-MS is a soft ionization technique suitable for the analysis of polar and large molecules like Benzyl-N-bis(PEG3-Boc). It would be used to generate intact molecular ions, and the resulting mass spectrum would confirm the molecular weight of the compound.

Advanced Chromatographic Techniques for Purity and Homogeneity Assessment

To ensure the purity and homogeneity of a sample of Benzyl-N-bis(PEG3-Boc), advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) would be utilized. These methods separate the components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for the quantification of the main compound and the detection of any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the analysis of PEGylated molecules, offering capabilities for quantification and purity assessment. For compounds like Benzyl-N-bis(PEG3-Boc), which lack a strong native chromophore for UV detection, HPLC systems are often coupled with detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target compound from impurities. nih.gov

The chromatographic behavior of PEGylated molecules in RP-HPLC is complex; retention can be influenced by the hydrophobicity of the core molecule and the length of the PEG chains. nih.gov For Boc-protected PEG linkers, C18 or C8 columns are frequently utilized with a gradient elution system, typically involving water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity of similar PROTAC linkers, such as NH2-PEG3-C2-NH-Boc, has been reported to be as high as 99.58% by HPLC, demonstrating the effectiveness of this technique for quality control. selleckchem.com

Detailed research findings for the specific analysis of Benzyl-N-bis(PEG3-Boc) are not extensively published. However, a typical analytical method would be developed based on the principles of separating PEGylated compounds. The conditions would be optimized to achieve a sharp peak for the main compound, well-resolved from any potential synthesis-related impurities or degradation products.

Table 1: Representative HPLC Parameters for Analysis of Boc-Protected PEG Linkers

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

| Injection Volume | 5-20 µL |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molar mass and molar mass distributions of polyethylene glycols and their derivatives. chromatographyonline.com This technique separates molecules based on their hydrodynamic volume in solution. nih.gov For a relatively small, branched molecule like Benzyl-N-bis(PEG3-Boc), SEC is used to confirm its molecular weight and assess its polydispersity, which is expected to be low for a discrete PEG linker.

The analysis of PEGs by SEC can be performed using either aqueous or organic mobile phases, depending on the solubility of the analyte. chromatographyonline.com Given the structure of Benzyl-N-bis(PEG3-Boc), organic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are suitable mobile phases. chromatographyonline.com The choice of column is critical, with modern, small particle size columns (e.g., 3 or 5 µm) providing high resolution of PEG oligomers. chromatographyonline.com Detection is commonly achieved with a differential refractive index (dRI) detector, which provides a universal response for polymers, or more advanced detectors like multi-angle light scattering (MALS) for absolute molecular weight determination. nih.gov A study evaluating various detectors for PEG analysis found that dRI showed the most universal response regardless of molecular weight or geometry. nih.gov

Table 2: Typical SEC Parameters for Low Molecular Weight PEG Compounds

| Parameter | Typical Condition |

|---|---|

| Column Set | Styragel or similar GPC columns suitable for low MW polymers |

| Mobile Phase | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | Differential Refractive Index (dRI), MALS |

| Calibration | Narrow polydispersity PEG or polystyrene standards |

| Sample Concentration | 1-5 mg/mL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. udel.edu For Benzyl-N-bis(PEG3-Boc), IR spectroscopy is used to confirm the presence of the key structural motifs: the benzyl group, the polyethylene glycol (PEG) ether linkages, and the tert-butyloxycarbonyl (Boc) protecting groups.

The analysis of the IR spectrum for a related compound, Benzyl isopentyl ether, shows characteristic peaks for the aromatic ring and the ether linkage. nist.gov The ether C-O single bond stretch typically appears in the 1050-1150 cm⁻¹ region. libretexts.org The PEG backbone is characterized by a strong C-O-C stretching vibration band around 1100 cm⁻¹. nih.gov The Boc protecting group is identified by a strong carbonyl (C=O) stretching absorption between 1690-1760 cm⁻¹. udel.edu Additionally, various C-H stretching and bending vibrations for the aliphatic PEG chains and the aromatic benzyl group would be expected in their characteristic regions.

Table 3: Expected IR Absorption Bands for Benzyl-N-bis(PEG3-Boc)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic (Benzyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (PEG chains, Boc group) |

| ~1690 | C=O Stretch | Carbonyl (Boc group) |

| ~1600, ~1500 | C=C Bending | Aromatic (Benzyl) |

| ~1100 | C-O-C Stretch | Ether (PEG backbone) |

| 860 - 680 | C-H Bending (out-of-plane) | Aromatic (Benzyl) |

Theoretical and Computational Investigations of Benzyl N Bis Peg3 Boc Systems

Molecular Modeling and Simulation of PEGylated Linkers

Conformational Analysis of Polyethylene (B3416737) Glycol Chains

Polyethylene glycol (PEG) chains are known for their flexibility, which can be both an advantage and a challenge in drug design. Conformational analysis through computational methods helps to characterize the accessible shapes and sizes of PEGylated linkers. Molecular dynamics (MD) simulations, for instance, can track the movements of atoms over time, revealing the preferred conformations of the PEG chains in different environments.

Table 1: Illustrative Conformational Properties of PEG Linkers from Molecular Dynamics Simulations

| Number of PEG Units | Average End-to-End Distance (Å) | Radius of Gyration (Å) | Predominant Dihedral Angles (degrees) |

| 3 | 9.8 | 3.5 | gauche (-60), trans (180) |

| 6 | 18.2 | 6.1 | gauche (-60), trans (180) |

| 9 | 25.5 | 8.9 | gauche (-60), trans (180) |

Note: The data in this table is illustrative and represents typical findings from conformational analysis of PEG chains. Actual values would vary based on the specific molecular system and simulation conditions.

In Silico Studies of Molecular Interactions in PROTAC Design

In the design of PROTACs, the linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex. nih.gov In silico studies are essential for understanding the molecular interactions between the PEGylated linker and the proteins involved. Docking and molecular dynamics simulations can predict how a PROTAC containing a Benzyl-N-bis(PEG3-Boc) derived linker will bind to both the target protein and the E3 ligase.

These computational approaches can help to:

Predict Binding Poses: Determine the most likely orientation of the PROTAC within the binding sites of the target protein and the E3 ligase.

Analyze Intermolecular Interactions: Identify key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ternary complex.

Evaluate Ternary Complex Stability: Assess the energetic favorability of different ternary complex conformations.

Simulation-based methods are often required for accurate modeling of these complex structures. researchgate.net For example, extensive conformational searches using techniques like parallel cascade selection molecular dynamics (PaCS-MD) can be employed to explore the structural dynamics underlying complex formation. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. For a system involving Benzyl-N-bis(PEG3-Boc), these calculations can be used to:

Determine Electronic Structure: Calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is valuable for predicting reactivity and intermolecular interactions.

Predict Reaction Pathways: Model the transition states and reaction energies for chemical transformations, such as the deprotection of the Boc or Benzyl (B1604629) groups, or the conjugation of the linker to other molecules.

These calculations can offer insights into the reactivity of different parts of the molecule, guiding its chemical modification and optimization. For instance, understanding the LUMO density can help to rationalize the activity of a series of related compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. oncodesign-services.com Computational approaches can significantly accelerate SAR studies by predicting the biological activity of new compounds based on their chemical structure. oncodesign-services.comnih.govnih.gov

For PROTACs utilizing a Benzyl-N-bis(PEG3-Boc) derived linker, computational SAR can be used to explore how modifications to the linker affect the degradation of the target protein. nih.gov This can involve systematically varying the length of the PEG chain, altering its composition, or changing the attachment points to the ligands. nih.gov

Table 2: Hypothetical Computational SAR Data for a PROTAC Series with Varying Linker Length

| PROTAC Analog | Linker Modification | Predicted Ternary Complex Stability (kcal/mol) | Predicted Degradation Efficacy (DC50, nM) |

| 1 | 2 PEG units | -8.5 | 150 |

| 2 | 3 PEG units | -10.2 | 50 |

| 3 | 4 PEG units | -9.1 | 100 |

Note: This table presents hypothetical data to illustrate how computational methods can be used to predict the effect of linker modifications on PROTAC activity.

By building computational models that correlate structural features with biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. oncodesign-services.com

Future Perspectives and Emerging Research Avenues

Development of Novel Benzyl-N-bis(PEG3-Boc) Derivatives with Enhanced Functionalities

Research into derivatives of Benzyl-N-bis(PEG3-Boc) is focused on fine-tuning its physicochemical properties to enhance the performance of the final bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). The linker component is critical in PROTAC design, influencing factors like solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. explorationpub.com

Key strategies for developing novel derivatives include:

Modulation of Solubility and Physicochemical Properties: While PEG linkers inherently improve water solubility, further enhancements can be achieved. biochempeg.comrsc.org One approach is the incorporation of ionizable groups, such as piperazine (B1678402) or piperidine (B6355638) rings, into the linker structure. rsc.org These additions can improve solubility and modulate the molecule's protonation state, which can impact cell permeability and target engagement. rsc.org

Alteration of Linker Rigidity and Conformation: The flexibility of the standard alkyl and PEG chains in linkers can be a double-edged sword, sometimes leading to unproductive binding modes or increased metabolic vulnerability. Introducing more rigid structural elements, like cycloalkanes or aromatic rings (e.g., triazoles formed via "click chemistry"), can pre-organize the molecule into a more favorable conformation for binding, potentially increasing the stability and efficacy of the ternary complex. nih.gov Computational modeling and molecular dynamics simulations can aid in the rational design of such rigidified linkers to reduce the degrees of freedom and improve effectiveness. nih.gov

Introduction of Bioorthogonal Handles: Incorporating functional groups that allow for "click chemistry," such as azides or alkynes, creates derivatives that can be easily conjugated to other molecules in a highly specific and efficient manner under biocompatible conditions. explorationpub.comnih.gov This facilitates the modular and rapid assembly of diverse molecular libraries for screening purposes. explorationpub.com

The table below outlines potential modifications to the Benzyl-N-bis(PEG3-Boc) backbone and their intended functional enhancements.

| Modification Strategy | Example Functional Group | Target Property Enhancement | Potential Application |

| Solubility Enhancement | Incorporation of Piperazine Ring | Increased aqueous solubility, modulated pKa | Development of PROTACs with improved pharmacokinetic profiles rsc.org |

| Conformational Rigidity | Replacement of a PEG unit with a Triazole Ring | Reduced conformational flexibility, improved ternary complex stability | Design of more potent and selective protein degraders nih.gov |

| Bioorthogonal Conjugation | Terminal Alkyne or Azide Group | Enables rapid and modular synthesis via click chemistry | High-throughput screening of PROTAC libraries, bioconjugation explorationpub.comnih.gov |

| Metabolic Stability | Fluorination of the Benzyl (B1604629) Group | Blocking sites of oxidative metabolism | Creation of bifunctional molecules with longer biological half-lives |

Integration into Multi-component Molecular Assemblies and Self-assembling Systems

The bifunctional nature of Benzyl-N-bis(PEG3-Boc) and its derivatives makes it an attractive building block for the construction of complex, self-assembling molecular systems. The ability to precisely control the placement of different molecular entities at the ends of the two PEG arms opens up possibilities in materials science and nanotechnology.

Cross-linking PEG linkers are already utilized in the formation of hydrogels and polymer networks. axispharm.com By functionalizing the termini of a Benzyl-N-bis(PEG3-Boc) derivative with complementary reactive groups, it could serve as a flexible cross-linker to create novel biomaterials. For instance, derivatives could be used to link polymer chains together to form hydrogels for tissue engineering or controlled-release drug delivery systems. axispharm.com

Furthermore, the central benzyl group can participate in non-covalent interactions, such as π-stacking, which can help direct the self-assembly process. By designing derivatives with specific interacting moieties, researchers could create well-defined nanostructures like micelles, vesicles, or fibers for applications in diagnostics and targeted delivery.

The table below illustrates potential roles for Benzyl-N-bis(PEG3-Boc) derivatives in various molecular assemblies.

| Type of Assembly | Role of Benzyl-N-bis(PEG3-Boc) Derivative | Driving Interaction(s) | Potential Application |

| Hydrogel Network | Flexible Cross-linker | Covalent bonding between terminal functional groups | Tissue engineering scaffolds, controlled drug release axispharm.com |

| Functionalized Nanoparticles | Surface Ligand | Covalent attachment to nanoparticle core | Improving biocompatibility and enabling targeted delivery of nanoparticles broadpharm.com |

| Supramolecular Polymers | Monomeric Building Block | Host-guest interactions, π-stacking of benzyl groups | Stimuli-responsive materials, molecular electronics |

| Self-Assembled Micelles | Amphiphilic Component | Hydrophobic collapse (benzyl core) and hydrophilic interactions (PEG arms) | Solubilization and delivery of hydrophobic drugs |

Advancements in Automated Synthesis Protocols for Complex PEGylated Linkers

The traditional, manual synthesis of complex molecules like PROTACs is often time-consuming and limits the number of analogs that can be produced for structure-activity relationship (SAR) studies. To address this bottleneck, significant research is being directed towards the development of automated synthesis protocols. researchgate.net These methods are particularly well-suited for constructing libraries of molecules with varied PEGylated linkers. nih.govresearchgate.net

Solid-phase synthesis (SPS), a technique that revolutionized peptide and oligonucleotide synthesis, is being increasingly adapted for the creation of PROTACs and other complex bifunctional molecules. nih.govnih.govacs.org In this approach, one end of the linker or one of the ligands is attached to a solid resin support, and the rest of the molecule is built upon it in a stepwise fashion. nih.govresearchgate.net This simplifies purification, as excess reagents can be washed away after each step. Automating this process using peptide synthesizers or custom robotic platforms allows for the rapid, parallel synthesis of dozens or even hundreds of linker variants. acs.org

Microfluidic platforms represent another frontier in automated synthesis, enabling the production of unique compounds in a microarray format with very low reagent consumption. researchgate.net Such technologies could be adapted for the combinatorial synthesis of libraries based on the Benzyl-N-bis(PEG3-Boc) scaffold, accelerating the discovery of molecules with optimal properties.

The following table compares the key features of manual and automated synthesis approaches for complex PEGylated linkers.

| Feature | Manual Synthesis | Automated Solid-Phase Synthesis |

| Throughput | Low (one or a few compounds at a time) | High (parallel synthesis of many compounds) nih.govresearchgate.net |

| Synthesis Time | Days to weeks per compound | Significantly reduced; a library can be made in a similar timeframe acs.org |

| Purification | Often requires laborious column chromatography after each step | Simplified; filtration and washing of the solid support nih.gov |

| Reagent Consumption | High | Low, especially with microfluidic systems researchgate.net |

| Application | Synthesis of specific target molecules | Library generation for SAR studies, rapid linker optimization nih.gov |

Exploration in New Biological Research Tool Development Beyond Current Applications

While much of the focus for bifunctional linkers like Benzyl-N-bis(PEG3-Boc) has been on protein degradation via PROTACs, the underlying principle of inducing molecular proximity has far broader implications. Researchers are now expanding this concept to develop new classes of chemical tools and potential therapeutics that can manipulate other cellular processes. researchgate.net

Instead of recruiting an E3 ligase, a bifunctional molecule can be designed to bring a target protein into close proximity with other types of enzymes. This emerging field, sometimes referred to as "proximity pharmacology," includes modalities that can induce other post-translational modifications. researchgate.net For example, molecules are being developed to recruit phosphatases to dephosphorylate a target protein, or kinases to phosphorylate one, thereby modulating its activity. researchgate.net

The versatile, dual-armed structure of Benzyl-N-bis(PEG3-Boc) is an ideal starting point for creating these novel bifunctional molecules. One arm could be attached to a ligand for a protein of interest, while the other is conjugated to a ligand for a different effector enzyme. PEG linkers are valuable in these contexts as they provide the necessary length and flexibility to span the distance between the two proteins and facilitate the desired enzymatic reaction. explorationpub.com

Beyond enzyme recruitment, these linkers can be used in other advanced applications:

Antibody-Drug Conjugates (ADCs): PEG linkers are used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody, improving the solubility and stability of the conjugate. broadpharm.com

Nanoparticle Drug Delivery: PEGylated lipids, which incorporate PEG chains, are essential components of lipid nanoparticles used for delivering nucleic acid-based therapies. broadpharm.com

Molecular Probes: By attaching a fluorophore to one arm and a target-binding ligand to the other, derivatives can be made into probes for fluorescence-based imaging and assays.

The table below summarizes some emerging applications for bifunctional linkers beyond their use in PROTACs.

| Emerging Application Area | Recruited Effector Molecule/Entity | Induced Biological Outcome | Role of the Linker |

| Targeted Phosphorylation | Kinase | Addition of a phosphate (B84403) group to the target protein | Spatially connects the target protein and the kinase |

| Targeted Dephosphorylation | Phosphatase | Removal of a phosphate group from the target protein researchgate.net | Bridges the target protein and the phosphatase researchgate.net |

| Targeted Glycosylation | Glycosyltransferase | Addition of a glycan to the target protein | Induces proximity between the enzyme and the target |

| Gene Expression Modulation | Transcription Factor / Chromatin Modifier | Activation or repression of a target gene | Recruits regulatory proteins to a specific DNA locus |

Q & A

Q. What are the optimal synthetic routes for Benzyl-N-bis(PEG3-Boc), and how can purity be validated?

Methodological Answer :

- Synthesis : Utilize a multi-step PEGylation strategy. First, conjugate the benzyl group to a central amine via nucleophilic substitution. Then, introduce PEG3 chains using Boc-protected PEG precursors (e.g., Boc-PEG3-NHS ester) under anhydrous conditions .

- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the target compound from unreacted PEG derivatives.

- Purity Validation :

- HPLC : Use a C18 column with acetonitrile/water gradients (retention time ~12–15 min for Benzyl-N-bis(PEG3-Boc)) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ≈ 802.01) .

Q. How does Boc protection influence the compound’s stability during storage?

Methodological Answer :

- Stability : The Boc group shields reactive amines, preventing oxidation and hydrolysis. Store at –20°C under inert gas (e.g., argon) to minimize degradation.

- Degradation Monitoring : Track Boc removal via ¹H NMR (disappearance of tert-butyl peaks at δ 1.4 ppm) or FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are critical for characterizing Benzyl-N-bis(PEG3-Boc)?

Methodological Answer :

- ¹H/¹³C NMR : Identify PEG3 chain signals (e.g., ethylene oxide protons at δ 3.5–3.7 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- FT-IR : Confirm Boc carbonyl (C=O) at ~1680 cm⁻¹ and PEG ether linkages (C-O-C) at ~1100 cm⁻¹ .

- High-Resolution MS : Validate molecular formula (C₃₈H₇₅NO₁₆) with <2 ppm error .

Advanced Research Questions

Q. How can Boc deprotection be selectively achieved without damaging PEG chains?

Methodological Answer :

- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h, 25°C).

- Quenching : Neutralize with cold diethyl ether and lyophilize to recover the free amine.

- Validation : Monitor via ninhydrin test (blue color indicates free amine) or MALDI-TOF MS .

Q. What strategies resolve solubility discrepancies in aqueous vs. organic solvents?

Methodological Answer :

Q. How does Benzyl-N-bis(PEG3-Boc) enhance bioconjugation efficiency in PROTAC design?

Methodological Answer :

- Role in PROTACs : The compound acts as a heterobifunctional linker, connecting E3 ligase ligands to target protein binders.

- Case Study : Optimize PEG3 chain length to balance solubility and steric hindrance. Shorter chains (PEG3 vs. PEG4) improve cellular uptake but may reduce linker flexibility .

Q. How to address conflicting data on in vitro vs. in vivo stability?

Methodological Answer :

- In Vitro : Simulate physiological conditions (PBS, 37°C). Half-life ≈ 48 h.

- In Vivo : Reduced stability (half-life ≈ 12 h) due to esterase activity.

- Resolution : Introduce steric hindrance (e.g., methyl groups on PEG) or switch to carbamate linkages .

Q. What methods optimize crosslinking efficiency in nanoparticle synthesis?

Methodological Answer :

- Crosslinking : Use EDC/NHS chemistry to conjugate carboxylic acid-terminated nanoparticles to the deprotected amine.

- Optimization :

- Molar Ratio : 1:3 (compound-to-nanoparticle) for 90% conjugation efficiency.

- Kinetics : Track reaction via fluorescence quenching (if labeled) or TEM .

Q. How to evaluate biocompatibility for drug delivery applications?

Methodological Answer :

Q. What experimental designs assess hydrolytic degradation under varying pH?

Methodological Answer :

- Protocol : Incubate compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.

- Analysis :

- HPLC : Quantify degradation products (e.g., free benzylamine).

- Kinetics : Pseudo-first-order rate constants show pH 2.0 accelerates hydrolysis 10-fold vs. pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.